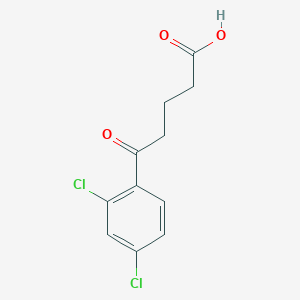

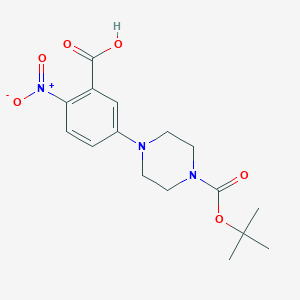

5-(2,4-Dichlorophenyl)-5-oxovaleric acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"5-(2,4-Dichlorophenyl)-5-oxovaleric acid" is a chemical compound that might be of interest in various scientific fields due to its dichlorophenyl group and oxovaleric acid component. Such compounds can play roles in synthesis pathways, have unique molecular structures, and exhibit specific chemical and physical properties.

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions, hydrogenation, and hydrolysis. For instance, the synthesis of 4,5-dioxovaleric acid, a related compound, involves the illumination of cells in the presence of laevulinic acid, leading to the formation of 4,5-dioxovaleric acid in Scenedesmus obliquus, indicating a potential enzymatic pathway for its formation (Dörnemann & Senger, 1980).

Molecular Structure Analysis

The molecular structure of related compounds, such as "5-(3-Chlorophenyl)-N-(4-chlorophenyl)-2-diazo-3-oxopent-4-enoic acid amide," has been elucidated using techniques like X-ray crystallography, NMR, MS, and IR (Dong Heng-shan et al., 2005). These techniques can provide insights into the bond lengths, angles, and overall geometry of the compound.

Chemical Reactions and Properties

Chemical properties of related compounds include their reactivity towards various chemical reactions, such as transamination, which is a key step in the biosynthesis of 5-aminolevulinic acid from 4,5-dioxovaleric acid (Beale et al., 1979). This reactivity can be influenced by the presence of functional groups and the molecular structure.

Applications De Recherche Scientifique

-

2,4-Dichlorophenoxyacetic acid :

- Application : It is a systemic herbicide that kills most broadleaf weeds by causing uncontrolled growth, but most grasses such as cereals, lawn turf, and grassland are relatively unaffected .

- Method of Application : It is usually applied directly to the plants in the form of a spray .

- Results : It has been commercially available since 1945, and is now produced by many chemical companies since the patent on it has long since expired .

-

- Application : This is a type of carbon–carbon bond forming reaction. It’s widely applied due to its mild and functional group tolerant reaction conditions .

- Method of Application : The process involves the use of a variety of organoboron reagents, which have properties tailored for application under specific coupling conditions .

- Results : The methods to prepare each reagent are outlined, followed by example applications in SM coupling .

Safety And Hazards

The safety data sheet for 5-(2,4-Dichlorophenyl)furfural, a similar compound, indicates that it is not classified as a hazardous substance or mixture. However, it is recommended to avoid dust formation, avoid breathing vapors, mist or gas, and to use personal protective equipment such as dust masks, eyeshields, and gloves5.

Orientations Futures

There is no specific information available on the future directions of research or applications for 5-(2,4-Dichlorophenyl)-5-oxovaleric acid. However, similar compounds have been used in various areas of research, including drug discovery6. Further research could potentially explore the uses of 5-(2,4-Dichlorophenyl)-5-oxovaleric acid in similar applications.

Propriétés

IUPAC Name |

5-(2,4-dichlorophenyl)-5-oxopentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10Cl2O3/c12-7-4-5-8(9(13)6-7)10(14)2-1-3-11(15)16/h4-6H,1-3H2,(H,15,16) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMCXHVWSVOXHPN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Cl)Cl)C(=O)CCCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10Cl2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90440431 |

Source

|

| Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2,4-Dichlorophenyl)-5-oxovaleric acid | |

CAS RN |

172167-99-6 |

Source

|

| Record name | 5-(2,4-DICHLOROPHENYL)-5-OXOVALERIC ACID | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90440431 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![7-(2-(2-Methoxyethoxy)ethyl)-4-chloro-7h-pyrrolo[2,3-d]pyrimidine](/img/structure/B66633.png)

![tert-Butyl [3-(trifluoromethyl)pyrrolidin-3-yl]carbamate](/img/structure/B66647.png)

![2-(1,3-Benzodioxol-5-yl)-6-chloroimidazo[1,2-a]pyridine](/img/structure/B66649.png)